![molecular formula C18H14N2O4 B3728747 3,5-dihydroxy-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B3728747.png)
3,5-dihydroxy-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide
Vue d'ensemble
Description
3,5-dihydroxy-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide, also known as DHN, is a chemical compound that has been studied extensively due to its potential therapeutic applications. This compound belongs to the class of hydrazones, which are known for their diverse biological activities. DHN has been shown to possess anti-inflammatory, anticancer, and antioxidant properties, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 3,5-dihydroxy-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide is not fully understood, but studies have suggested that it may act through multiple pathways. 3,5-dihydroxy-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. 3,5-dihydroxy-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide has also been shown to activate the AMPK pathway, which is involved in regulating cellular energy metabolism.
Biochemical and physiological effects:
Studies have shown that 3,5-dihydroxy-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide has a number of biochemical and physiological effects. 3,5-dihydroxy-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide has been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. 3,5-dihydroxy-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,5-dihydroxy-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide in lab experiments is that it is relatively easy to synthesize and purify. 3,5-dihydroxy-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide has also been shown to be relatively stable under a variety of conditions, making it a useful compound for studying biological processes.
One limitation of using 3,5-dihydroxy-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to design experiments that specifically target 3,5-dihydroxy-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide's biological effects. Additionally, 3,5-dihydroxy-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide has not been extensively studied in vivo, so its potential therapeutic applications in humans are not yet fully known.
Orientations Futures
There are a number of future directions for research on 3,5-dihydroxy-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide. One area of research could focus on elucidating the compound's mechanism of action. This could involve studying the compound's interactions with specific cellular pathways and proteins.
Another area of research could focus on developing new derivatives of 3,5-dihydroxy-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide that have improved biological activity. This could involve modifying the structure of the compound to enhance its solubility, stability, or specificity for certain cellular targets.
Finally, future research could focus on studying 3,5-dihydroxy-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide in vivo to determine its potential therapeutic applications in humans. This could involve conducting preclinical studies to evaluate the compound's safety and efficacy, as well as clinical trials to evaluate its potential as a therapeutic agent.
Applications De Recherche Scientifique
3,5-dihydroxy-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's anti-inflammatory properties. 3,5-dihydroxy-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. This makes 3,5-dihydroxy-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide a potential candidate for the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research has focused on 3,5-dihydroxy-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide's anticancer properties. Studies have shown that 3,5-dihydroxy-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide can induce apoptosis, or programmed cell death, in cancer cells. This makes 3,5-dihydroxy-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide a potential candidate for the development of anticancer drugs.
Propriétés
IUPAC Name |
3,5-dihydroxy-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-13-7-12(8-14(22)9-13)18(24)20-19-10-16-15-4-2-1-3-11(15)5-6-17(16)23/h1-10,21-23H,(H,20,24)/b19-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGZVVIOYGYECN-VXLYETTFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC(=CC(=C3)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC(=CC(=C3)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dihydroxy-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.